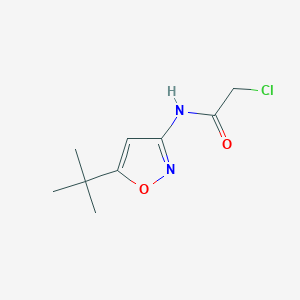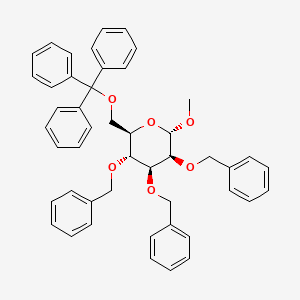
3-(2-乙基苯氧基)-N-甲基-1-丙胺
描述
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its molecular weight and CAS number .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule, including its bond lengths and angles, and any functional groups present .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This includes its reactivity, what products are formed, and under what conditions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes its spectral data (IR, NMR, MS) which can be used to confirm its structure .科学研究应用
Medicine: Antagonist for β3-Adrenoceptors
In medicine, this compound has been studied for its action on β3-adrenoceptors. It’s known as SR59230A and has been shown to exhibit ligand-directed signaling at these receptors, which are potential targets for treating metabolic disorders . The compound can act as an antagonist, but interestingly, it also displays partial agonist properties, suggesting a complex interaction with the receptor that could be exploited for therapeutic benefits.
Agriculture: Phenoxy Herbicide Analogue
In the agricultural sector, derivatives of phenoxy compounds, like the one , have been used as herbicides . While the specific applications of 3-(2-Ethylphenoxy)-N-methyl-1-propanamine in agriculture are not detailed, its structural similarity to known phenoxy herbicides suggests potential use in weed control, subject to further research and development.
Material Science: Chemical Intermediate
The compound’s structure indicates potential utility as an intermediate in synthesizing advanced materials . Its molecular backbone could be incorporated into polymers or other complex materials, contributing to properties like flexibility, durability, or chemical resistance.
Environmental Science: Eco-Friendly Solvents
In environmental science, compounds with ethylphenoxy groups have been explored for their solvent properties, which could be environmentally benign alternatives to traditional solvents . This particular compound may offer similar advantages, reducing the environmental impact of chemical processes.
Biochemistry: Study of Protein Interactions
In biochemistry, the compound could be used to study protein interactions, especially where the ethylphenoxy moiety might mimic natural substrates or ligands of proteins . This can help in understanding the biochemical pathways and designing inhibitors or activators of specific enzymes.
Pharmacology: Study of Drug-Receptor Interactions
Pharmacologically, 3-(2-Ethylphenoxy)-N-methyl-1-propanamine is valuable for studying drug-receptor interactions, particularly in the context of adrenergic receptors . It can help in the development of new drugs that target these receptors with higher specificity and efficacy.
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, such compounds are often used in chromatographic studies to understand their behavior and separation characteristics, which is crucial for the purification of related compounds .
Chemical Engineering: Process Optimization
Lastly, in chemical engineering, the compound’s properties could be important for process optimization, especially in the synthesis of complex molecules where it could serve as a building block or a reactive intermediate .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2-ethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11-7-4-5-8-12(11)14-10-6-9-13-2/h4-5,7-8,13H,3,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPWLCGTFYYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651091 | |
| Record name | 3-(2-Ethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenoxy)-N-methyl-1-propanamine | |
CAS RN |
915922-98-4 | |
| Record name | 3-(2-Ethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Bis[(diphenylphosphino)methyl]amino]pyridine](/img/structure/B1516833.png)
![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)





![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)


